dimethyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzene-1,4-dicarboxylate
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Overview
Description
DIMETHYL 2-{[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]AMINO}TEREPHTHALATE is a complex organic compound with a molecular formula of C21H17NO6 . It is typically found as a white to pale yellow crystalline solid . This compound is notable for its unique structure, which includes an indene-2-ylidene moiety linked to a terephthalate ester, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of DIMETHYL 2-{[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]AMINO}TEREPHTHALATE typically involves the reaction of benzylideneindane-1,3-dione with dimethyl terephthalate under specific conditions . One common method includes the use of a methylating agent such as iodomethane in the presence of a base . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
DIMETHYL 2-{[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]AMINO}TEREPHTHALATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of alcohol derivatives.
Scientific Research Applications
DIMETHYL 2-{[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]AMINO}TEREPHTHALATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Research has explored its potential as an antiviral, anti-inflammatory, and anticancer agent.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of DIMETHYL 2-{[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]AMINO}TEREPHTHALATE involves its interaction with specific molecular targets. The indene-2-ylidene moiety allows it to bind with high affinity to various receptors, influencing pathways related to inflammation, cell proliferation, and apoptosis . This binding can inhibit or activate specific enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
DIMETHYL 2-{[1-(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)ETHYL]AMINO}TEREPHTHALATE can be compared to other indene derivatives and terephthalate esters:
Indane-1,3-dione: Similar in structure but lacks the terephthalate ester, making it less versatile in certain applications.
Dimethyl terephthalate: While it shares the terephthalate ester, it does not have the indene-2-ylidene moiety, limiting its biological activity.
Indole derivatives: These compounds share the aromatic indole structure but differ significantly in their chemical properties and applications.
Properties
Molecular Formula |
C21H17NO6 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
dimethyl 2-[1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C21H17NO6/c1-11(17-18(23)13-6-4-5-7-14(13)19(17)24)22-16-10-12(20(25)27-2)8-9-15(16)21(26)28-3/h4-10,23H,1-3H3 |
InChI Key |
CXKZXTIDJKNAHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=C(C=CC(=C1)C(=O)OC)C(=O)OC)C2=C(C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
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